molecular formula C12H7F6N B3057346 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole CAS No. 795274-69-0

2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole

Cat. No.: B3057346
CAS No.: 795274-69-0
M. Wt: 279.18 g/mol
InChI Key: UDNQTIAMOLTENJ-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is a compound characterized by the presence of a pyrrole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the condensation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be substituted with various electrophiles such as halogens or nitro groups[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst[][4].

Major Products Formed

The major products formed from these reactions include halogenated pyrrole derivatives, nitro-substituted pyrroles, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering membrane permeability. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring.

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is unique due to its combination of a pyrrole ring with trifluoromethyl-substituted phenyl groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

CAS No.

795274-69-0

Molecular Formula

C12H7F6N

Molecular Weight

279.18 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C12H7F6N/c13-11(14,15)8-4-7(10-2-1-3-19-10)5-9(6-8)12(16,17)18/h1-6,19H

InChI Key

UDNQTIAMOLTENJ-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CNC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL 3-neck round-bottomed flask was charged with a solution of pyrrole (5.15 g, 76.79 mmol) in THF (120 mL) at rt and cooled to 0° C. NaH(2.21 g, 92.12 mmol) was added portionwise and the reaction mixture was stirred at 0° C. for 1 h. To this reaction mixture, ZnCl2 (10.4 g, 77 mmol) was added and stirred at 0° C. for 1 h. 1-Bromo-3,5-bis(trifluoromethyl)benzene (5.0 g, 17.0 mmol) was added and reaction was properly degassed for 10 min and palladium diacetate (0.172 g, 0.76 mmol) and 2-(dicyclohexyl phosphino)biphenyl (0.269 g, 0.76 mmol) were added and reaction was refluxed for 48 h. Reaction mixture was transferred into water (100 mL) and extracted with EtOAc (3×300 mL) and the combined organic layers were washed with saturated brine solution (3×150 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to afford 7 g of crude 2-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrrole which was purified by chromatography to afford 0.8 g of pure product. LCMS calcd for: C12H6F6N [M−H]− 278.18. found 278.19 (retention time 3.383 min)
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
10.4 g
Type
catalyst
Reaction Step Five
Quantity
0.172 g
Type
catalyst
Reaction Step Six
Quantity
0.269 g
Type
catalyst
Reaction Step Six

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